

# An In-depth Technical Guide to Z-N-Me-L-2-aminohexanoic Acid

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## Compound of Interest

Compound Name: Z-N-ME-L-2-Aminohexanoic acid

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This technical guide provides a comprehensive overview of **Z-N-Me-L-2-aminohexanoic acid**, a modified amino acid of significant interest in the fields of peptide synthesis and pharmaceutical research. This document details its physicochemical properties, outlines a representative synthetic protocol, and illustrates its application in drug development.

## Core Compound Data

**Z-N-Me-L-2-aminohexanoic acid**, also known as Z-N-methyl-L-norleucine, is a derivative of the amino acid L-norleucine. The introduction of a methyl group on the alpha-amino nitrogen (N-methylation) and a benzyloxycarbonyl (Z) protecting group enhances the stability and solubility of peptides into which it is incorporated.<sup>[1]</sup> These properties make it a valuable building block in the synthesis of peptide-based therapeutics, particularly in the areas of oncology and neurology.<sup>[1]</sup>

Property	Value	Reference
Molecular Formula	C15H21NO4	[2]
Molecular Weight	279.33 g/mol	[2]
CAS Number	225386-32-3	[2]
Synonyms	Z-N-Me-L-Nle-OH, Cbz-N-methyl-L-norleucine, Z-N-methyl-L-norleucine	[1][3]

## Experimental Protocols: Synthesis of Z-N-Me-L-2-aminohexanoic Acid

The synthesis of **Z-N-Me-L-2-aminohexanoic acid** can be approached through a multi-step process involving the N-methylation of the parent amino acid, L-2-aminohexanoic acid (L-norleucine), followed by the introduction of the benzyloxycarbonyl (Z) protecting group. The following is a representative protocol based on established methods for N-methylation and N-benzyloxycarbonylation of amino acids.

### Step 1: N-methylation of L-2-aminohexanoic acid

A common method for the N-methylation of amino acids is the Biron-Kessler method, which involves the use of a temporary protecting group on the alpha-amino group to allow for selective methylation.[4]

Materials:

- L-2-aminohexanoic acid (L-norleucine)
- 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- Dioxane/Water
- Methyl iodide (CH<sub>3</sub>I) or Dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>)

- Potassium carbonate ( $K_2CO_3$ )
- N,N-Dimethylformamide (DMF)
- Thiophenol
- Potassium carbonate ( $K_2CO_3$ )

Procedure:

- **Protection of the Amino Group:** L-2-aminohexanoic acid is first reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as sodium bicarbonate in a dioxane/water mixture. This step protects the amino group with the o-NBS group.
- **Methylation:** The resulting N-(o-NBS)-L-2-aminohexanoic acid is then dissolved in DMF, and a base like potassium carbonate is added, followed by the methylating agent (methyl iodide or dimethyl sulfate). The reaction is stirred at room temperature until completion.
- **Deprotection:** The o-NBS protecting group is removed by treatment with thiophenol and potassium carbonate in DMF to yield N-methyl-L-2-aminohexanoic acid.

## Step 2: N-benzyloxycarbonylation of N-methyl-L-2-aminohexanoic acid

The final step is the introduction of the benzyloxycarbonyl (Z) group onto the methylated amino acid.

Materials:

- N-methyl-L-2-aminohexanoic acid
- Benzyl chloroformate (Cbz-Cl)
- Sodium hydroxide (NaOH) or Sodium bicarbonate ( $NaHCO_3$ )
- Water/Dioxane or Tetrahydrofuran (THF)

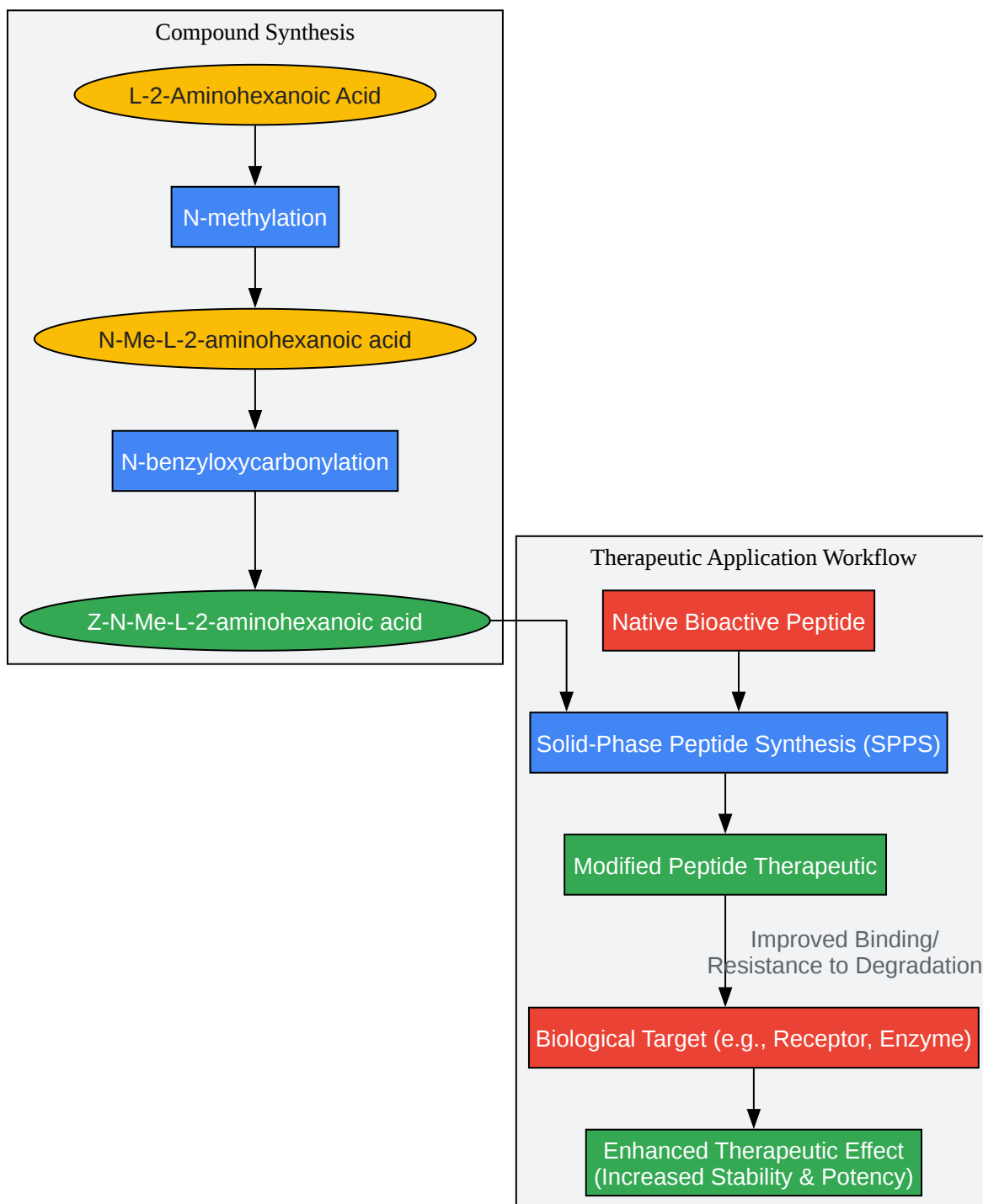
Procedure:

- The N-methyl-L-2-aminohexanoic acid is dissolved in an aqueous solution of sodium hydroxide or sodium bicarbonate.
- The solution is cooled in an ice bath, and benzyl chloroformate is added dropwise with vigorous stirring.
- The pH of the reaction mixture is maintained in the alkaline range (pH 8-9) by the concurrent addition of a base.
- After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.
- The reaction mixture is then worked up by washing with ether to remove unreacted benzyl chloroformate, followed by acidification to precipitate the **Z-N-Me-L-2-aminohexanoic acid**. The product can then be purified by recrystallization.

## Application in Peptide-Based Drug Development

The incorporation of **Z-N-Me-L-2-aminohexanoic acid** into a peptide sequence can significantly alter its biological properties. N-methylation can increase metabolic stability by making the peptide bond resistant to enzymatic degradation and can also improve cell membrane permeability.

Below is a conceptual workflow illustrating the role of **Z-N-Me-L-2-aminohexanoic acid** in the development of a modified peptide therapeutic.



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Caption: Synthetic and application workflow of **Z-N-Me-L-2-aminohexanoic acid**.

The diagram above illustrates the two-stage synthesis of **Z-N-Me-L-2-aminohexanoic acid**, starting from L-2-aminohexanoic acid. The resulting protected and methylated amino acid is then utilized as a building block in solid-phase peptide synthesis (SPPS) to create a modified peptide therapeutic. This modified peptide, due to the properties conferred by the N-methyl group, can exhibit enhanced interaction with its biological target, leading to an improved therapeutic outcome.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Z-N-Me-L-2-aminohexanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b554305#z-n-me-l-2-aminohexanoic-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b554305#z-n-me-l-2-aminohexanoic-acid-molecular-weight-and-formula)

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